molecular formula C3H3Cl2N B6147265 2,2-dichloropropanenitrile CAS No. 594-40-1

2,2-dichloropropanenitrile

Cat. No. B6147265
CAS RN: 594-40-1
M. Wt: 124
InChI Key:
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Description

2,2-Dichloropropanenitrile (DCPN) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is also known as dichloropropionitrile, dichloroacetone, or dichloropropionitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and fragrances. DCPN is also used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds.

Scientific Research Applications

DCPN is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds. It is also used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a catalyst in the polymerization of ethylene and propylene.

Mechanism of Action

DCPN acts as a nucleophile in organic reactions. It reacts with electrophiles, such as halogens and alkyl halides, to form addition products. It also reacts with carbonyl compounds, such as aldehydes and ketones, to form substitution products.
Biochemical and Physiological Effects
DCPN is a toxic compound and can cause irritation to the eyes and skin. Inhalation of the vapor can cause respiratory irritation and central nervous system depression. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure to high concentrations of the compound can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

DCPN is a useful reagent in organic synthesis, as it is relatively inexpensive and readily available. It is also relatively stable, and can be stored for long periods of time. However, it is a toxic compound and should be handled with caution. It is also flammable, and should be stored away from sources of ignition.

Future Directions

DCPN has a wide range of uses in scientific research and is a key intermediate in the synthesis of many compounds. Future research could focus on developing new methods for synthesizing DCPN, as well as exploring new applications for the compound. Additionally, research could be conducted to investigate the biochemical and physiological effects of DCPN, as well as potential methods of mitigating these effects. Finally, research could be conducted to explore the potential of DCPN as a catalyst in other reactions, such as the polymerization of ethylene and propylene.

Synthesis Methods

DCPN is synthesized from the reaction of acetonitrile and chlorine gas in the presence of a catalyst, such as copper or iron. The reaction proceeds as follows:
CH3CN + Cl2 → DCPN + HCl
The reaction is typically carried out at temperatures ranging from 50-90 °C and pressures ranging from 1-5 atmospheres. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dichloropropanenitrile can be achieved through the reaction of 2,2-dichloropropanamide with phosphorus pentachloride (PCl5) followed by hydrolysis of the resulting nitrile chloride.", "Starting Materials": [ "2,2-dichloropropanamide", "Phosphorus pentachloride (PCl5)", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dichloropropanamide in anhydrous dichloromethane.", "Step 2: Add phosphorus pentachloride (PCl5) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by slowly adding water to the reaction mixture while stirring.", "Step 4: Extract the organic layer with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2,2-dichloropropanenitrile as a colorless liquid." ] }

CAS RN

594-40-1

Product Name

2,2-dichloropropanenitrile

Molecular Formula

C3H3Cl2N

Molecular Weight

124

Purity

95

Origin of Product

United States

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